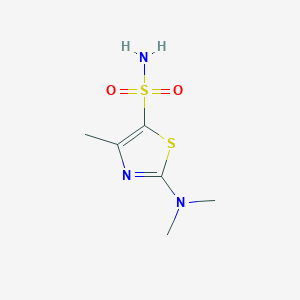

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide

Vue d'ensemble

Description

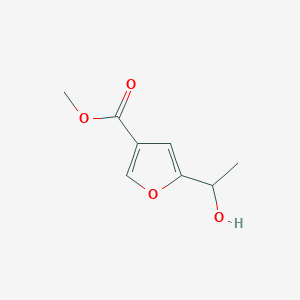

The compound is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many industrially relevant compounds, including certain dyes and polymers . The dimethylamino group suggests the compound may have some basic properties, while the sulfonamide group is a common feature in many drugs and could suggest potential bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely feature aromaticity in the thiazole ring, with the sulfonamide, methyl, and dimethylamino groups contributing to the overall polarity of the molecule .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The presence of the dimethylamino group could make the compound a target for quaternization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dimethylamino group could confer basicity, while the sulfonamide group could engage in hydrogen bonding .Applications De Recherche Scientifique

Drug and Gene Delivery Systems

The compound has been utilized in the development of nanocarrier systems for drug and gene delivery. These systems can simultaneously load anticancer drugs and nucleic acids, which is challenging due to their different physico-chemical properties . The use of this compound in polymer-based nanocarriers has shown potential in improving cancer therapy through the synergistic effect of drug and gene delivery .

Stimuli-responsive Materials

“2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide” is used to create stimuli-responsive polymers . These materials exhibit sharp and reversible responses to small changes in environmental conditions such as temperature and pH . Such polymers can be applied in various fields, including biomedical applications and the creation of “smart” materials .

Bioconjugation Reactions

In biochemistry, the compound is significant for bioconjugation reactions , especially with carboxylated peptides and small proteins. This application is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Gene Delivery

The compound’s derivatives are known to form electrostatic complexes with anionic biomacromolecules like DNA and RNA , making them suitable for gene delivery applications . This is particularly important in the field of genetic medicine and gene therapy .

Ocular Drug Delivery

A derivative of “2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide” has been used to synthesize a crosslinked nanogel loaded with pilocarpine hydrochloride, serving as an ocular drug delivery system . This application demonstrates the compound’s potential in targeted drug delivery for eye-related treatments .

Anticancer Therapy

The compound has also been exploited in the formulation of thermosensitive and crosslinked nanogels for anticancer therapy . These nanogels can be used as drug delivery systems for anticancer drugs like doxorubicin . The ability to deliver drugs in a controlled manner to cancer cells is a significant advancement in chemotherapy .

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-4-5(13(7,10)11)12-6(8-4)9(2)3/h1-3H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHKASWXMYLFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)

amine dihydrochloride](/img/structure/B1382872.png)

![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)